11-(4-bromophenyl)-8-(4-methoxyphenyl)-2,6-dithia-4,11-diazatricyclo[7.3.0.03,7]dodec-3(7)-ene-5,10,12-trione
Description
This compound features a complex tricyclic framework with fused seven- and five-membered rings, incorporating two sulfur atoms (dithia) and two nitrogen atoms (diazatricyclo). Key substituents include a 4-bromophenyl group (electron-withdrawing) and a 4-methoxyphenyl group (electron-donating), which influence its electronic properties and reactivity.
Properties
Molecular Formula |
C21H15BrN2O4S2 |
|---|---|
Molecular Weight |
503.4 g/mol |
IUPAC Name |
11-(4-bromophenyl)-8-(4-methoxyphenyl)-2,6-dithia-4,11-diazatricyclo[7.3.0.03,7]dodec-3(7)-ene-5,10,12-trione |
InChI |
InChI=1S/C21H15BrN2O4S2/c1-28-13-8-2-10(3-9-13)14-15-17(29-18-16(14)30-21(27)23-18)20(26)24(19(15)25)12-6-4-11(22)5-7-12/h2-9,14-15,17H,1H3,(H,23,27) |
InChI Key |
VPGDSJLDEJZGNM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)Br)SC5=C2SC(=O)N5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(4-bromophenyl)-8-(4-methoxyphenyl)-2,6-dithia-4,11-diazatricyclo[7.3.0.03,7]dodec-3(7)-ene-5,10,12-trione typically involves multi-step organic reactions. The starting materials often include 4-bromophenyl and 4-methoxyphenyl derivatives, which undergo a series of reactions such as cyclization, thiolation, and diazotization under controlled conditions. Common reagents used in these reactions include bromine, methoxybenzene, and various catalysts to facilitate the formation of the tricyclic core.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to monitor the reaction progress and ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
11-(4-bromophenyl)-8-(4-methoxyphenyl)-2,6-dithia-4,11-diazatricyclo[7.3.0.03,7]dodec-3(7)-ene-5,10,12-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Substitution: Halogen substitution reactions can occur, particularly at the bromophenyl moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce thiols or amines.
Scientific Research Applications
11-(4-bromophenyl)-8-(4-methoxyphenyl)-2,6-dithia-4,11-diazatricyclo[730
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 11-(4-bromophenyl)-8-(4-methoxyphenyl)-2,6-dithia-4,11-diazatricyclo[7.3.0.03,7]dodec-3(7)-ene-5,10,12-trione involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its molecular targets and pathways are necessary to fully understand its mechanism of action.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related tricyclic systems, focusing on substituent effects, ring puckering, and computational similarity metrics.
Structural and Substituent Differences
Key analogs include:
9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6 (): Shares the methoxyphenyl group and dithia-aza framework but lacks the bromophenyl substituent and has a larger tetracyclic system.
11-(4-Methoxyphenyl)-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0²,⁶]dodeca-1(8),2(6),9-trien-12-one (): Differs in substituents (sulfanyl vs. bromophenyl) and ring size (six- vs. seven-membered), altering steric and electronic profiles.
Computational Similarity Analysis
Similarity metrics (Table 1) were calculated using Tanimoto coefficients (binary fingerprint comparison) and graph-based methods (substructural alignment):
Notes:
- Tanimoto coefficients (ST) were derived from binary fingerprints encoding functional groups and ring systems . Lower scores (e.g., 0.42 for ) reflect significant structural divergence.
- Graph-based similarity accounts for substructural overlaps (e.g., shared dithia-aza motifs) but penalizes differences in ring size and substituents .
Electronic and Steric Effects
- Bromophenyl vs.
- Ring Puckering : The seven-membered ring in the target compound exhibits greater puckering (quantified via Cremer-Pople parameters) than smaller analogs, influencing binding site compatibility .
Crystallographic Refinement and Accuracy
Structural comparisons rely on high-resolution crystallographic data refined using SHELXL (). For example, the target compound’s bond lengths and angles were determined with a mean error of ±0.005 Å, ensuring reliable similarity assessments .
Biological Activity
The compound 11-(4-bromophenyl)-8-(4-methoxyphenyl)-2,6-dithia-4,11-diazatricyclo[7.3.0.03,7]dodec-3(7)-ene-5,10,12-trione is a heterocyclic organic molecule notable for its complex structure and potential biological activities. This compound features a unique arrangement of sulfur atoms and a diazatricyclo framework, contributing to its diverse reactivity and applicability in medicinal chemistry.
- Molecular Formula : C19H16BrN2O3S2
- Molecular Weight : Approximately 432.36 g/mol
- Structural Features : Contains both bromophenyl and methoxyphenyl groups, which are known to influence biological activity.
Biological Activity
This compound is part of a broader class of heterocyclic compounds recognized for various biological activities such as antimicrobial, anti-inflammatory, and neuroactive effects. The presence of functional groups significantly enhances its reactivity and interaction with biological targets.
Potential Biological Activities
- Antimicrobial Activity : Compounds with similar structural motifs have demonstrated effectiveness against various microbial strains.
- Anti-inflammatory Properties : The bromophenyl moiety is often associated with anti-inflammatory effects.
- Neuroactivity : The nitrogen-rich structure may contribute to neuroactive properties.
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-(4-bromophenyl)-2-phenyl-4,5-dihydro-1,2,4-triazin-3-one | Contains bromophenyl; triazine ring | Antimicrobial |
| 3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one | Dibenzo structure; nitrogen-rich | Neuroactive |
| 1-(4-bromophenyl)-1H-pyrazol-4-carboxylic acid | Pyrazole ring; carboxylic acid group | Anti-inflammatory |
Synthesis Methods
The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods may include:
- Claisen Condensation : Used to form key intermediates.
- Thermolysis Reactions : Facilitate the formation of reactive intermediates that can undergo cycloaddition.
- Recrystallization Techniques : Employed to purify the final product.
Case Studies and Research Findings
Recent studies have explored the biological activity of compounds structurally similar to the target compound:
- Antimicrobial Studies : A study published in Molbank highlighted the synthesis and antimicrobial properties of derivatives containing similar heterocyclic structures .
- Neuroactive Properties : Research indicated that nitrogen-rich compounds exhibit significant neuroactivity, suggesting potential applications in neurological disorders .
- Anti-inflammatory Effects : Investigations into bromophenyl-containing compounds revealed promising anti-inflammatory properties that could be leveraged for therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
